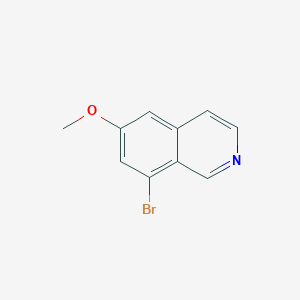
N-methylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C₅H₁₀N₂O It is a derivative of cyclopropane, featuring a hydrazide functional group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylcyclopropanecarbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxylic acid with methylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Cyclopropanecarboxylic acid+Methylhydrazine→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of N-methylcyclopropylamine.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarbohydrazide: Similar structure but with a different substitution pattern.
Cyclopropanecarboxylic acid hydrazide: Lacks the methyl group on the hydrazide.
Cyclopropanecarboxylic acid methyl ester: An ester derivative with different reactivity.
Uniqueness
N-methylcyclopropanecarbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2145325-56-8 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-7(6)5(8)4-2-3-4/h4H,2-3,6H2,1H3 |
InChI Key |
WBWJRDHRSVAKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC1)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



